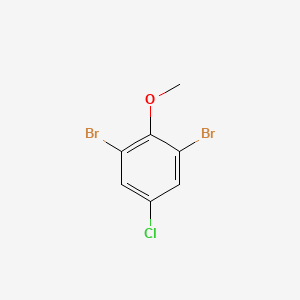

1,3-Dibromo-5-chloro-2-methoxybenzene

Beschreibung

Contextualization of Polysubstituted Anisoles in Modern Organic Synthesis

Polysubstituted anisoles, which are derivatives of methoxybenzene, are highly valuable building blocks in modern organic synthesis. The methoxy (B1213986) group is an activating, ortho-, para-directing group, which can influence the regioselectivity of electrophilic aromatic substitution reactions. The presence and specific placement of halogen atoms further modify the electronic properties and reactivity of the aromatic ring.

These halogenated anisole (B1667542) derivatives are crucial intermediates in the construction of more complex molecular architectures. acs.org The halogens serve as versatile functional handles, enabling a wide range of transformations, most notably in metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. acs.org This capability allows for the precise and controlled formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of contemporary drug discovery and materials science. The specific arrangement of substituents on the anisole core can impart unique biological activities or physical properties, making these compounds sought-after precursors for pharmaceuticals, agrochemicals, and specialized polymers. researchgate.netrsc.org

Historical Trajectories in the Chemical Synthesis of Highly Halogenated Aromatics

The synthesis of highly halogenated aromatic compounds has evolved significantly over the past century. Early methods often relied on direct electrophilic halogenation using elemental halogens (e.g., Br₂, Cl₂) with a Lewis acid catalyst. While effective for simple systems, these methods often suffer from a lack of regioselectivity, leading to mixtures of isomers that are difficult to separate, especially when multiple halogens are introduced. researchgate.net

Over time, more refined and selective methods were developed to overcome these challenges. The introduction of N-halosuccinimides (e.g., NBS, NCS) provided milder and more selective halogenating agents. Furthermore, the development of directed ortho-metalation (DoM) strategies allowed for the precise installation of halogens at positions adjacent to a directing group, such as the methoxy group in an anisole. For a compound like 1,3-Dibromo-5-chloro-2-methoxybenzene, a synthetic route might involve a multi-step sequence, starting from a simpler substituted anisole or phenol (B47542) and introducing the halogen atoms sequentially, taking advantage of the directing effects of the existing substituents. One documented synthesis of this compound starts from 2,6-Dibromo-4-chlorophenol (B1294658), which is then methylated. chemicalbook.com This historical progression from brute-force halogenation to highly controlled, regioselective strategies is central to the ability of modern chemists to produce complex, polysubstituted aromatics with high purity. researchgate.net

Foundational Methodological Frameworks for Investigating Aromatic Reactivity

Understanding the reactivity of a molecule like this compound relies on a combination of experimental observation and theoretical models. The principles of physical organic chemistry provide the framework for predicting how and where such a molecule will react. google.com

Key concepts include the electronic effects of substituents (inductive vs. resonance effects), which determine the electron density at various positions on the aromatic ring. The methoxy group is a strong resonance electron-donating group, while the halogens are inductively electron-withdrawing but weakly resonance-donating. The interplay of these effects governs the reactivity towards electrophilic or nucleophilic attack.

Modern investigations heavily employ computational chemistry and quantum mechanical methods to model molecular structure and predict reaction outcomes. researchgate.netnih.gov Techniques such as Density Functional Theory (DFT) can be used to calculate electron density distribution, molecular electrostatic potentials, and the energies of reaction intermediates and transition states. nih.gov The Activation Strain Model (ASM) is one such computational approach that provides quantitative insight into the factors controlling chemical reactions by partitioning the activation energy into the strain energy of the reactants and the interaction energy between them. rsc.orgacs.org Experimentally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable for confirming the structure of reaction products, thus validating the theoretical predictions. researchgate.net These combined theoretical and experimental methodologies form the basis for understanding and utilizing the reactivity of complex aromatic compounds. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 174913-44-1 chemicalbook.com |

| Molecular Formula | C₇H₅Br₂ClO |

| Molecular Weight | 300.38 g/mol chemicalbook.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dibromo-5-chloro-2-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2ClO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRDPXDGAMJNGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601335012 |

Source

|

| Record name | 1,3-Dibromo-5-chloro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174913-44-1 |

Source

|

| Record name | 1,3-Dibromo-5-chloro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,3 Dibromo 5 Chloro 2 Methoxybenzene

Regioselective Halogenation Strategies for Substituted Benzenes

Achieving the desired substitution pattern on a benzene (B151609) ring, particularly with multiple halogen atoms, requires a high degree of control over the regioselectivity of the halogenation reactions. The inherent directing effects of the substituents on the ring can be either exploited or overridden through various advanced synthetic techniques.

Directed Ortho-Metalation (DoM) Approaches in Methoxybenzene Systems

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. vanderbilt.edursc.orguwindsor.ca This technique utilizes a directing metalation group (DMG) to guide the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. The resulting aryl-lithium species can then be quenched with an electrophile to introduce a substituent at the desired location. vanderbilt.edursc.org

In methoxybenzene (anisole) systems, the methoxy (B1213986) group can act as a DMG, directing lithiation to the ortho-positions. vanderbilt.eduuwindsor.ca The reaction is typically carried out using n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), which can enhance the reactivity of the organolithium reagent. uwindsor.ca

For the synthesis of a polysubstituted compound like 1,3-dibromo-5-chloro-2-methoxybenzene, a DoM strategy could be envisioned starting from a suitably substituted chloroanisole. For instance, ortho-metalation of p-chloroanisole has been shown to be achievable, leading to functionalization at the position ortho to the methoxy group. This approach, however, can be complicated by competing reaction pathways, such as the formation of benzyne (B1209423) intermediates. Careful control of the reaction medium, for example by using increments of THF in cyclohexane, has been found to favor the desired ortho-metalation.

The relative directing ability of different functional groups is a critical consideration in DoM. In cases where multiple DMGs are present, the lithiation will generally occur ortho to the stronger directing group. The methoxy group is considered a moderately strong DMG.

Catalytic Halogenation for Controlled Dibromination and Chlorination

While traditional electrophilic aromatic halogenation often leads to mixtures of isomers, modern catalytic methods offer significantly improved control over regioselectivity. These methods often employ transition metal catalysts, such as palladium or copper, to direct the halogenation to specific C-H bonds.

Palladium-catalyzed regioselective chlorinations, brominations, and iodinations of arene C-H bonds have been developed using N-halosuccinimides as the halogen source. researchgate.netmdpi.com These reactions can provide products that are complementary to those obtained through conventional electrophilic aromatic substitution. The regioselectivity is often guided by the presence of a directing group, which coordinates to the palladium catalyst and brings it into proximity with the targeted C-H bond.

Copper-catalyzed systems have also been shown to be effective for the regioselective chlorination and bromination of electron-rich aromatic compounds, using molecular oxygen as the oxidant. rsc.orgresearchgate.net Interestingly, mechanistic studies suggest that the pathways for bromination and chlorination can differ in these systems. For instance, in the copper-catalyzed halogenation of anilines using copper halides in ionic liquids, high yields and regioselectivity for para-substitution are achieved under mild conditions. nih.gov

The application of these catalytic methods to the synthesis of this compound would likely involve a stepwise approach, carefully selecting the catalyst and halogenating agent to control the introduction of each halogen atom at the desired position. The electronic and steric environment of the methoxybenzene precursor would play a crucial role in directing the catalytic halogenation.

Tandem Reaction Sequences for Polysubstitution

Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. This approach offers significant advantages in terms of efficiency, as multiple bonds are formed in a single operation without the need for isolation of intermediates.

While a specific tandem reaction sequence for the direct synthesis of this compound is not prominently described in the literature, the principles of tandem reactions can be applied to the construction of highly substituted aromatic rings. For instance, tandem sequences involving cycloadditions and subsequent aromatization reactions have been used to create complex aromatic structures.

In the context of the target molecule, a hypothetical tandem sequence could involve an initial halogenation step that sets the stage for a subsequent intramolecular cyclization or rearrangement, ultimately leading to the desired polysubstituted aromatic core after a final halogenation step. The design of such a sequence would require a deep understanding of the reactivity of the intermediates and the compatibility of the various reaction conditions.

Precursor Design and Functional Group Interconversions Leading to this compound

The successful synthesis of a complex molecule like this compound is heavily reliant on the strategic design of precursor molecules and the efficient interconversion of functional groups.

Strategic Methoxylation of Halogenated Aryl Precursors

A direct and high-yielding method for the synthesis of this compound involves the methoxylation of a pre-halogenated phenolic precursor. Specifically, the reaction of 2,6-dibromo-4-chlorophenol (B1294658) with iodomethane (B122720) provides the target compound.

This reaction is a classic example of a Williamson ether synthesis, where the phenoxide ion, generated by treating the phenol (B47542) with a base, acts as a nucleophile and displaces the iodide from iodomethane. A reported procedure for this transformation utilizes sodium hydride as the base at a temperature of 0-20°C, achieving a remarkable 99% yield. vanderbilt.edu

| Precursor | Reagents | Conditions | Product | Yield |

| 2,6-Dibromo-4-chlorophenol | Iodomethane, Sodium Hydride | 0 - 20 °C | This compound | 99% |

This table summarizes the high-yield synthesis of the target compound via methoxylation of a halogenated phenol precursor.

This synthetic route is highly efficient as it introduces the methoxy group at a late stage, after the halogen atoms have already been installed on the aromatic ring. The precursor, 2,6-dibromo-4-chlorophenol, can be synthesized from commercially available starting materials through established halogenation protocols.

Convergent and Divergent Synthetic Pathways for Complex Aromatic Systems

The synthesis of complex molecules can be approached through two main strategic paradigms: convergent synthesis and divergent synthesis.

Divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of different target molecules. This strategy is particularly useful for the generation of libraries of related compounds for applications such as drug discovery. A divergent synthesis of polysubstituted anisoles could start from a common methoxybenzene precursor, which is then subjected to a variety of regioselective halogenation and functionalization reactions to produce a range of different halogenated anisole (B1667542) derivatives, including this compound.

The choice between a convergent and a divergent approach depends on the specific synthetic goals. For the targeted synthesis of a single complex molecule, a convergent strategy is often preferred for its efficiency. For the exploration of a range of related structures, a divergent strategy is more suitable.

Sustainable Chemistry Aspects in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound. Key areas of focus include the development of environmentally benign catalysts and the optimization of reaction solvents to improve process efficiency and reduce waste. jocpr.comnih.gov

Development of Eco-Friendly Catalytic Systems

The halogenation of aromatic rings is a cornerstone of synthesizing compounds like this compound. Moving away from stoichiometric halogenating agents towards catalytic systems represents a significant step in sustainable synthesis.

Photocatalysis: Visible-light-induced photocatalysis has emerged as a powerful tool for the halogenation of aromatic C-H bonds under mild conditions. mdpi.com For instance, König and co-workers demonstrated the chlorination of arenes, including electron-rich substrates like anisole, using [Ru(bpy)₃]Cl₂ as a photocatalyst with N-chlorosuccinimide (NCS) in an acetonitrile/water mixture. mdpi.com Similarly, Wu's research group has utilized alizarin (B75676) red S as a photocatalyst with FeCl₃ for the halogenation of quinoline (B57606) in water, highlighting the potential of using environmentally friendly solvents. mdpi.com These methods offer an alternative to traditional Lewis acid catalysis, often reducing the need for harsh conditions and hazardous reagents.

Solid Acid Catalysis: Zeolites, particularly H-*BEA zeolites, have proven to be highly effective and recyclable catalysts for the chlorination of aromatic compounds. researchgate.netrsc.org They have been successfully employed in continuous flow processes using trichloroisocyanuric acid (TCCA) as a green chlorinating agent, achieving high conversions and selectivity. researchgate.netrsc.org The use of solid, reusable catalysts simplifies product purification and minimizes catalyst waste. Another promising system involves Cu-Mn spinel oxides, which catalyze the para-selective halogenation of phenols using N-halosuccinimides, offering good to excellent yields and catalyst reusability. researchgate.net

Below is a comparative table of different eco-friendly catalytic systems applicable to the halogenation of aromatic ethers and phenols.

| Catalyst System | Substrate Type | Halogen Source | Reaction Conditions | Key Advantages |

| [Ru(bpy)₃]Cl₂ / Light | Anisole Derivatives | N-Chlorosuccinimide (NCS) | Blue LEDs, Acetonitrile/Water | Mild conditions, High yields (92-95%) mdpi.com |

| Alizarin Red S / FeCl₃ / Light | Quinolines | Potassium Halides | CFL, Water, Room Temp. | Uses water as solvent, Mild conditions mdpi.com |

| H-*BEA Zeolite | Iodobenzene | Trichloroisocyanuric Acid (TCCA) | Continuous Flow | High conversion (>95%), Catalyst is recyclable researchgate.netrsc.org |

| Cu-Mn Spinel Oxide | Phenols | N-Halosuccinimide | Not specified | Good yields, High selectivity, Reusable catalyst researchgate.net |

Optimization of Reaction Media for Enhanced Atom Economy

Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. mdpi.com Research has demonstrated successful photocatalytic halogenations in water. mdpi.com However, a significant challenge is the poor solubility of many organic substrates in aqueous media, which can lead to lower reaction efficiency. mdpi.com Overcoming this limitation often involves the use of co-solvents or phase-transfer catalysts.

Deep Eutectic Solvents (DES): Deep eutectic solvents are emerging as sustainable alternatives to volatile organic compounds (VOCs). chemistryviews.org These solvents, often prepared from inexpensive and biodegradable components like choline (B1196258) chloride and urea, can act as both the reaction medium and a catalyst. researchgate.netchemistryviews.org They are non-toxic, and their physical properties can be tuned by varying the components. chemistryviews.org For example, a simple ammonium (B1175870) deep eutectic solvent has been used for the bromination of 1-aminoanthra-9,10-quinone, eliminating the need for volatile organic solvents and strong acids. researchgate.net

The following table summarizes the characteristics of different reaction media in the context of sustainable synthesis.

| Reaction Medium | Key Advantages | Key Disadvantages | Applicability Example |

| Water | Non-toxic, abundant, non-flammable mdpi.com | Poor solubility for many organic substrates mdpi.com | Photocatalytic halogenation of quinolines mdpi.com |

| Deep Eutectic Solvents (DES) | Biodegradable, non-toxic, potentially recyclable, can act as catalyst researchgate.netchemistryviews.org | Higher viscosity, potential product separation challenges | Bromination of 1-aminoanthra-9,10-quinone researchgate.net |

| Continuous Flow (Solvent Minimized) | Enhanced safety and control, easy catalyst recycling, reduced waste researchgate.netrsc.org | Requires specialized equipment | Zeolite-catalyzed chlorination of aromatics researchgate.netrsc.org |

By integrating these sustainable approaches—utilizing eco-friendly catalysts and optimizing reaction media—the synthesis of this compound and related compounds can be made significantly more efficient and environmentally responsible.

Mechanistic Investigations of 1,3 Dibromo 5 Chloro 2 Methoxybenzene Reactivity

Nucleophilic Aromatic Substitution (SNAr) Pathways at Halogenated Sites

Nucleophilic aromatic substitution on aryl halides is generally a challenging reaction that requires either strong activation by electron-withdrawing groups or the use of very strong nucleophiles under harsh conditions. libretexts.orglibretexts.org The mechanism typically proceeds through a two-step addition-elimination pathway involving a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.govwikipedia.org

Comparative Reactivity Studies of Bromine vs. Chlorine Displacement

In the context of the SNAr mechanism, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. echemi.com The stability of this intermediate, and thus the rate of the reaction, is significantly influenced by the inductive effect of the halogen atom at the site of attack. Contrary to SN1/SN2 reactions where bond strength is paramount (leading to a reactivity order of I > Br > Cl > F), the SNAr reactivity order is often the reverse: F > Cl > Br > I. echemi.com

This inverted trend is attributed to the high electronegativity of lighter halogens, which more effectively stabilizes the negative charge of the carbanionic intermediate through induction. echemi.com Therefore, for 1,3-dibromo-5-chloro-2-methoxybenzene, the carbon atom attached to the chlorine is more electrophilic and better able to stabilize the incoming negative charge than the carbons bonded to the bromine atoms. This suggests that nucleophilic attack would preferentially occur at the C5 position (chloro-substituted) over the C1 or C3 positions (bromo-substituted).

| Position | Halogen | Key Factor | Predicted Relative Reactivity | Rationale |

|---|---|---|---|---|

| C5 | Chlorine | Electronegativity / Inductive Effect | Higher | The higher electronegativity of chlorine (compared to bromine) provides greater stabilization for the negatively charged Meisenheimer intermediate. |

| C1, C3 | Bromine | Electronegativity / Inductive Effect | Lower | Bromine's lower electronegativity offers less inductive stabilization to the intermediate compared to chlorine. |

Influence of the Methoxy (B1213986) Group on SNAr Mechanisms

The presence of electron-withdrawing groups (like -NO2) ortho or para to the leaving group is typically required to sufficiently stabilize the Meisenheimer complex and facilitate SNAr. libretexts.orglibretexts.org The this compound molecule lacks such strong activating groups.

Conversely, the methoxy (-OCH3) group at the C2 position is a powerful electron-donating group through resonance (+M effect). This effect increases the electron density on the aromatic ring, particularly at the ortho (C1, C3) and para (C5) positions. This enrichment in electron density destabilizes the negatively charged Meisenheimer intermediate, thereby increasing the activation energy for its formation and significantly deactivating the entire ring system towards nucleophilic attack. rsc.org Consequently, SNAr reactions involving this substrate are expected to be exceptionally difficult, likely requiring extreme conditions or specialized reagents to proceed at an appreciable rate.

Electrophilic Aromatic Substitution (EAS) with this compound

Electrophilic aromatic substitution is a more favorable pathway for electron-rich aromatic systems. The reaction proceeds via a two-step mechanism where the aromatic ring first attacks an electrophile to form a resonance-stabilized carbocationic intermediate (the Wheland intermediate or sigma complex), followed by deprotonation to restore aromaticity. organicchemistrytutor.com The regiochemical outcome is determined by the combined directing effects of the substituents already present.

Steric and Electronic Directing Effects of Multiple Substituents

The regioselectivity of EAS on this compound is controlled by the directing effects of the four substituents towards the two available positions: C4 and C6.

Methoxy Group (-OCH3 at C2): As a strong activating group, it directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.comlibretexts.org In this molecule, the para position (C6) is open and strongly favored.

The -Br at C1 directs ortho to C6.

The -Br at C3 directs ortho to C4.

The -Cl at C5 directs para to C6 and ortho to C4.

When multiple substituents are present, the directing effect of the most powerful activating group typically dominates. wizeprep.com In this case, the methoxy group's strong para-directing influence to the C6 position is the most significant electronic factor.

From a steric perspective, the C6 position is flanked by a bromine atom and a hydrogen atom. The C4 position is situated between a bromine and a chlorine atom, making it a more sterically hindered environment. youtube.comnih.gov This steric hindrance further disfavors attack at the C4 position.

Competitive Reactions and Regioselectivity Profiling

Based on the analysis of electronic and steric effects, electrophilic attack is overwhelmingly directed to the C6 position. The powerful para-directing effect of the activating methoxy group, reinforced by the directing effects of the C1-Br and C5-Cl, combined with the lower steric hindrance at C6, makes it the clear preferred site of reaction. Substitution at C4 is expected to be a minor product, if formed at all.

| Position | Substituent Effects Directing to this Position | Steric Hindrance | Predicted Outcome |

|---|---|---|---|

| C4 | -Br (at C3, ortho) -Cl (at C5, ortho) | High (flanked by -Br and -Cl) | Minor Product |

| C6 | -OCH3 (at C2, para, Strong ) -Br (at C1, ortho) -Cl (at C5, para) | Low (flanked by -Br and -H) | Major Product |

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with aryl halides serving as common electrophilic partners. eie.gr The key step governing reactivity in many of these catalytic cycles (e.g., Suzuki-Miyaura, Heck, Stille) is the oxidative addition of the aryl halide to the low-valent metal center (commonly palladium). nih.govrhhz.net

The rate of oxidative addition is highly dependent on the carbon-halogen bond strength, leading to a general reactivity trend of Ar-I > Ar-Br > Ar-Cl. researchgate.netresearchgate.net This selectivity is opposite to that observed in SNAr reactions and allows for predictable, site-selective functionalization of polyhalogenated aromatic compounds. thieme-connect.comnih.gov

For this compound, the two C-Br bonds are significantly more reactive towards oxidative addition than the C-Cl bond. This reactivity difference makes it possible to selectively perform cross-coupling reactions at the C1 and C3 positions while leaving the C-Cl bond at C5 intact. nih.gov By carefully controlling stoichiometry and reaction conditions, it is often possible to achieve either mono- or di-substitution at the more reactive halogen sites. Differentiating between the two bromine atoms (C1 and C3) would be challenging due to their similar electronic and steric environments, likely resulting in a mixture of mono-arylated isomers if the reaction is stopped at partial conversion. However, exhaustive conditions would lead to the disubstituted product.

| Reaction Site | Bond Type | Relative Reactivity | Example Reaction Condition | Expected Major Product |

|---|---|---|---|---|

| C1 and C3 | C-Br | High | 2.2 eq. Ar-B(OH)2, Pd(0) catalyst, Base | 1,3-Diaryl-5-chloro-2-methoxybenzene |

| C1 or C3 | C-Br | High | 1.1 eq. Ar-B(OH)2, Pd(0) catalyst, Base | Mixture of 1-Aryl-3-bromo-5-chloro-2-methoxybenzene and 3-Aryl-1-bromo-5-chloro-2-methoxybenzene |

| C5 | C-Cl | Low | Requires specialized bulky, electron-rich phosphine (B1218219) ligands and/or harsher conditions. nih.govacs.org | Substitution at C5 is unlikely under standard conditions that cleave C-Br bonds. |

Other cross-coupling reactions, such as the Heck reaction, would be expected to follow a similar selectivity profile, favoring reaction at the C-Br bonds over the C-Cl bond. organic-chemistry.orgwikipedia.org

Palladium-Catalyzed C-C Bond Formations (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The reactivity of the C-X bonds in this compound is expected to follow the general trend of C-Br > C-Cl, making the bromine atoms the more likely sites for initial reaction.

Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For this compound, a selective mono- or di-substitution at the bromine positions is anticipated.

Mechanism: The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the aryl-bromide bond, forming a Pd(II) intermediate. This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Research Findings: Studies on polychlorinated biphenyls (PCBs) have demonstrated the feasibility of Suzuki-Miyaura couplings with bromochlorobenzenes, where the bromo-substituent is selectively coupled. nih.gov For instance, the coupling of chlorinated aryl boronic acids with bromochlorobenzenes proceeds in good to excellent yields. nih.govresearchgate.net In the case of this compound, selective mono-alkylation or arylation at one of the bromine sites could be achieved by carefully controlling the stoichiometry of the boronic ester. nih.gov The use of specific ligands, such as FcPPh2, has been shown to mediate chemoselective transformations in polychlorinated pyridines and benzenes. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh3)4, Pd2(dba)3 | researchgate.netnih.gov |

| Ligand | FcPPh2 | nih.gov |

| Base | K3PO4, Na2CO3 | researchgate.netnih.gov |

| Solvent | Dioxane/H2O, Toluene/Ethanol | researchgate.netnih.gov |

| Temperature | 80-100 °C | researchgate.netnih.gov |

Sonogashira Reaction

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org

Mechanism: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) complex is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then affords the aryl-alkyne product.

Research Findings: The Sonogashira reaction has been successfully applied to polychlorinated molecules, such as pentachloropyridine, to synthesize pentaalkynylpyridines in high yields. nih.gov This suggests that this compound would readily undergo Sonogashira coupling at the bromine positions. The reaction is typically carried out under mild conditions, often at room temperature, with an amine base that also serves as the solvent. wikipedia.org

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org

Mechanism: The mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the substituted alkene product, and reductive elimination regenerates the active palladium catalyst. nih.gov

Research Findings: While specific examples with highly halogenated anisoles are scarce, the Heck reaction is known to be effective for a broad range of aryl bromides and chlorides. organic-chemistry.org A new palladium catalyst consisting of Pd(dba)2 and di-1-adamantyl-n-butylphosphine has been shown to be efficient for the Heck reaction of deactivated aryl chlorides. researchgate.net This suggests that under appropriate conditions, C-C bond formation via a Heck reaction at the bromo- and even chloro-positions of this compound is feasible.

C-N and C-O Cross-Coupling via Buchwald-Hartwig and Ullmann-Type Reactions

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling amines with aryl halides, catalyzed by palladium. wikipedia.org

Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired aryl amine and regenerates the Pd(0) catalyst.

Research Findings: The Buchwald-Hartwig reaction has been successfully applied to polyhalogenated substrates. For instance, brominated indoles have been synthesized through the selective intramolecular cross-coupling of polyhalogenated precursors, demonstrating the ability to differentiate between halogen atoms. organic-chemistry.org The development of sterically hindered and electron-rich phosphine ligands has significantly expanded the scope of this reaction to include less reactive aryl chlorides and a wider range of amines. youtube.com A modular method has been developed for the amination of relatively unreactive aryl esters and chlorides, highlighting the good functional group tolerance of modern catalyst systems. rsc.org

Ullmann-Type Reactions

Ullmann-type reactions are copper-catalyzed cross-couplings that can form C-N and C-O bonds. wikipedia.org

Mechanism: The mechanism of the Ullmann condensation is complex and can involve oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate, followed by reductive elimination. rug.nl

Research Findings: Traditionally, Ullmann reactions require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, the development of ligated copper catalyst systems has allowed for milder reaction conditions. These reactions are generally effective for aryl halides activated by electron-withdrawing groups. wikipedia.org While palladium-based methods are often preferred, copper-catalyzed N-arylation remains a valuable tool, especially in industrial applications. mdpi.com

Nickel and Copper-Catalyzed Transformations

Nickel-Catalyzed Transformations

Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions and can exhibit unique reactivity.

Research Findings: Nickel-catalyzed cross-coupling of methoxyarenes with Grignard reagents has been reported, leading to the elimination of the methoxy group and the formation of a C-C bond. researchgate.netdatapdf.com This indicates that under certain conditions, the methoxy group of this compound could potentially be a site of reaction. Nickel-catalyzed photoredox-mediated cross-coupling of aryl electrophiles and aryl azides has also been demonstrated for the formation of C-N bonds. researchgate.net

Copper-Catalyzed Transformations

Copper catalysts are particularly relevant for Ullmann-type couplings and have also been employed in Sonogashira reactions and other transformations.

Research Findings: Copper-catalyzed alkylation of benzoxazoles with secondary alkyl halides has been achieved, proceeding through a radical mechanism. organic-chemistry.org Copper catalysis has also been pivotal in the development of trifluoromethylselenolation reactions of aromatic halides. beilstein-journals.org In the context of Sonogashira-type couplings, a copper-catalyzed reaction of alkynes with alkyl iodides has been enabled by an aryl radical. nih.gov These examples highlight the diverse reactivity that can be accessed with copper catalysis, often involving radical pathways.

Radical Reactions and Photochemistry of Highly Halogenated Anisoles

The presence of multiple halogen atoms on the anisole (B1667542) ring can influence its behavior in radical reactions and photochemical transformations.

Radical Reactions: Radical reactions offer alternative pathways for the functionalization of aryl halides. Enantioselective radical reactions have been developed using metal catalysis, organocatalysis, or a combination of both. mdpi.com Copper-catalyzed enantioconvergent radical cross-coupling of racemic alkyl halides has also been reported. sustech.edu.cn The generation of aryl radicals from aryl halides can be initiated by various methods, including photoredox catalysis, and these radicals can participate in a range of C-C and C-heteroatom bond-forming reactions. mdpi.com

Photochemistry: The photochemical degradation of polyhalogenated carbazoles has been studied under natural sunlight, revealing that the reaction rates increase with the number of halogen atoms. nih.gov The primary degradation pathway was found to be reductive debromination. nih.gov This suggests that this compound could be susceptible to photochemical dehalogenation, likely at the C-Br bonds. Microflow photochemistry has emerged as a powerful tool for conducting photochemical reactions with high selectivity and efficiency. mdpi.com

Advanced Spectroscopic and Structural Characterization of 1,3 Dibromo 5 Chloro 2 Methoxybenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Elucidation

NMR spectroscopy is a cornerstone technique for structural elucidation in organic chemistry. For 1,3-Dibromo-5-chloro-2-methoxybenzene, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is required to unambiguously assign all proton and carbon signals and to understand the spatial relationships between different parts of the molecule.

Two-dimensional (2D) NMR experiments are crucial for mapping the intricate network of connections within a molecule. By spreading spectroscopic information across two frequency axes, these techniques resolve signal overlap and reveal correlations between nuclei that are essential for structural assignment. science.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH or ³JHH). sdsu.edu For this compound, the two aromatic protons, H-4 and H-6, are separated by four bonds. A standard COSY experiment would likely not show a cross-peak between them, but a long-range COSY sequence could reveal their weak meta-coupling (⁴JHH).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. emerypharma.com An HSQC spectrum would show a clear cross-peak correlating the methoxy (B1213986) protons to the methoxy carbon, as well as distinct cross-peaks linking the aromatic proton H-4 to carbon C-4 and H-6 to C-6. This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). researchgate.net For this molecule, the HMBC spectrum would be particularly informative. Key expected correlations include the methoxy protons showing a strong correlation to the C-2 carbon, confirming the position of the methoxy group. Furthermore, the aromatic protons would display multiple correlations to neighboring carbons, allowing for the complete and unambiguous assignment of the substituted benzene (B151609) ring.

The following table details the predicted 2D NMR correlations for the aromatic and methoxy portions of the molecule.

| Proton Signal | Expected COSY Correlation | Expected HSQC Correlation | Expected HMBC Correlations |

| H-4 | H-6 (weak, meta) | C-4 | C-2, C-3, C-5, C-6 |

| H-6 | H-4 (weak, meta) | C-6 | C-1, C-2, C-4, C-5 |

| -OCH₃ | None | C-methoxy | C-2 |

Beyond basic connectivity, NMR spectroscopy provides nuanced information about molecular geometry and electronic structure through the analysis of coupling constants and chemical shifts.

Long-Range Coupling Constants: In aromatic systems, protons can couple over four or more bonds. The coupling between H-4 and H-6 in this compound is a four-bond meta-coupling (⁴JHH). The magnitude of such couplings in benzene rings is typically small, expected to be in the range of 2-3 Hz. ias.ac.inorganicchemistrydata.org While small, the observation of this coupling can be critical for confirming the relative positions of the protons on the ring.

Anisotropic Effects: The chemical shifts of the aromatic protons are significantly influenced by the magnetic anisotropy of the benzene ring and its substituents. The circulation of π-electrons in the aromatic ring generates its own magnetic field, which opposes the applied external field in the region above and below the ring (shielding) but reinforces it in the plane of the ring (deshielding). This effect causes aromatic protons to resonate at characteristically downfield positions. The electron-withdrawing inductive effects of the bromine and chlorine atoms would further deshield the aromatic protons. Conversely, the methoxy group can donate electron density through resonance, which would have a shielding effect. However, severe steric hindrance between the methoxy group and the two bulky ortho-bromine substituents is expected to force the methoxy group out of the plane of the aromatic ring, diminishing its resonance effect and altering the electronic environment. nih.gov This steric crowding can also lead to an unusual deshielding of the methoxy carbon itself in the ¹³C NMR spectrum. researchgate.net

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

The geometry of the benzene ring and its substituents is expected to show deviations from idealized values due to steric and electronic effects.

Bond Lengths: The C-C bonds within the aromatic ring are expected to be close to the typical length of 1.39 Å. The C-Br bonds will be approximately 1.89-1.90 Å, the C-Cl bond around 1.74 Å, and the C-O bond of the methoxy group near 1.36 Å.

Bond Angles: Significant distortion of the internal bond angles of the benzene ring from the ideal 120° is anticipated. The steric repulsion between the two large bromine atoms at the C-1 and C-3 positions and the methoxy group at C-2 will likely cause the C6-C1-C2 and C2-C3-C4 angles to expand, while the C1-C2-C3 angle may be compressed.

Dihedral Angles: Due to the severe steric hindrance from the two ortho-bromo substituents, the methoxy group is predicted to be rotated significantly out of the plane of the benzene ring. The dihedral angle defined by the C1-C2-O-C(methyl) atoms is expected to be large, approaching 90°, which minimizes steric clash.

The table below presents predicted geometric parameters for this compound based on known structures of similar halogenated aromatic compounds.

| Parameter | Predicted Value |

| Bond Length (C-Br) | ~1.90 Å |

| Bond Length (C-Cl) | ~1.74 Å |

| Bond Length (C-O) | ~1.36 Å |

| Bond Angle (C1-C2-C3) | < 120° |

| Bond Angle (C6-C1-C2) | > 120° |

| Dihedral Angle (C1-C2-O-Cmethyl) | ~80-90° |

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. rsc.org For halogenated compounds, halogen bonding is often a dominant directional force that dictates the supramolecular architecture. mdpi.comnih.gov

Halogen Bonding: A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (known as a σ-hole) interacts with a nucleophilic site. In the crystal structure of this compound, various types of halogen bonds are possible, such as Br···Br, Br···Cl, and Br···O interactions. These directional interactions can link molecules into well-defined motifs like chains or sheets. For example, Type II Br···Br interactions, where the C-Br···Br angle is close to 180° and 90° respectively, are commonly observed and play a key role in crystal engineering. mdpi.com

High-Resolution Mass Spectrometry for Fragmentation Pathways and Elemental Composition of Reaction Intermediates

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. It is also used to study the fragmentation of molecules, which provides valuable structural information. chemguide.co.uk

When this compound is analyzed by a technique like electron ionization (EI) mass spectrometry, the initial ionization event forms an energetically unstable molecular ion (M•+). This ion rapidly undergoes fragmentation to produce a series of smaller, more stable ions. libretexts.org The fragmentation pattern is a unique fingerprint of the molecule's structure.

Key predicted fragmentation pathways include:

Loss of a Methyl Radical: A common fragmentation for anisole (B1667542) derivatives is the cleavage of the O-CH₃ bond, leading to the loss of a methyl radical (•CH₃), resulting in a highly stable [M - 15]⁺ ion. miamioh.edu

Loss of Carbon Monoxide: The [M - CH₃]⁺ fragment can subsequently lose a molecule of carbon monoxide (CO) to form an [M - 15 - 28]⁺ ion.

Loss of a Halogen Atom: Cleavage of a carbon-halogen bond can lead to the loss of a bromine radical (•Br), forming an [M - 79/81]⁺ ion.

The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br with ~1:1 natural abundance) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl with ~3:1 abundance) will result in a highly characteristic and complex isotopic pattern for the molecular ion and any fragments containing these halogens. HRMS can resolve these isotopic peaks and the exact mass measurement allows for the unambiguous determination of the elemental composition of each fragment, confirming the proposed fragmentation pathways.

The following table lists the expected major ions and their theoretical mass-to-charge ratios.

| Ion Formula | Description | Predicted m/z (for ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O) |

| [C₇H₅Br₂ClO]•+ | Molecular Ion (M•+) | 297.84 |

| [C₆H₂Br₂ClO]⁺ | Loss of •CH₃ | 282.82 |

| [C₇H₅BrClO]•+ | Loss of •Br | 217.92 |

| [C₅H₂BrClO]⁺ | Loss of •CH₃ and CO | 254.82 |

Isotopic Abundance Analysis for Halogenated Compounds

Mass spectrometry is a powerful tool for the analysis of halogenated compounds, largely due to the characteristic isotopic patterns produced by elements like chlorine and bromine. libretexts.org Both elements have two stable isotopes with significant natural abundance: chlorine exists as ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), while bromine is found as ⁷⁹Br (≈50.7%) and ⁸¹Br (≈49.3%). youtube.com This results in a distinctive "M+2" peak for monochlorinated or monobrominated compounds. libretexts.org

For a molecule such as this compound (C₇H₅Br₂ClO), which contains two bromine atoms and one chlorine atom, the molecular ion region of the mass spectrum will display a complex cluster of peaks (M, M+2, M+4, M+6) due to the various possible combinations of these isotopes. The relative intensities of these peaks can be predicted based on the statistical probability of each isotopic combination.

The analysis of these isotopic patterns is crucial for confirming the presence and number of chlorine and bromine atoms in an unknown analyte. researchgate.net The molecular weight of this compound is approximately 300.375 g/mol . cymitquimica.com The theoretical isotopic distribution for the molecular ion cluster can be calculated to aid in its identification.

Table 1: Predicted Isotopic Abundance Pattern for the Molecular Ion of this compound

| Ion | Isotopic Composition | Relative m/z | Predicted Relative Intensity (%) |

| M | C₇H₅(⁷⁹Br)₂(³⁵Cl)O | 100.0 | 38.6 |

| M+2 | C₇H₅(⁷⁹Br)(⁸¹Br)(³⁵Cl)O + C₇H₅(⁷⁹Br)₂(³⁷Cl)O | 102.0 | 100.0 |

| M+4 | C₇H₅(⁸¹Br)₂(³⁵Cl)O + C₇H₅(⁷⁹Br)(⁸¹Br)(³⁷Cl)O | 104.0 | 62.4 |

| M+6 | C₇H₅(⁸¹Br)₂(³⁷Cl)O | 106.0 | 12.0 |

Note: Intensities are calculated based on the probabilities of isotopic combinations and are normalized to the most abundant peak in the cluster.

Tandem Mass Spectrometry (MS/MS) for Structural Inference

Tandem mass spectrometry (MS/MS) is an indispensable technique for the structural elucidation of complex organic molecules. nih.gov It involves multiple stages of mass analysis, typically by selecting a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. youtube.com This process provides detailed information about the molecule's connectivity and functional groups. researchgate.net

For this compound, MS/MS analysis can provide definitive structural confirmation. The precursor ion, corresponding to one of the peaks in the molecular ion cluster, would be selected and subjected to collision-induced dissociation (CID). The fragmentation patterns of substituted anisoles are well-characterized. Common fragmentation pathways include:

Loss of a methyl radical (•CH₃): A primary fragmentation event for anisole derivatives is the cleavage of the O–CH₃ bond, resulting in the loss of a methyl radical (15 Da) to form a stable phenoxide radical cation.

Subsequent loss of carbon monoxide (CO): Following the initial loss of •CH₃, the resulting ion can lose a molecule of carbon monoxide (28 Da).

Loss of halogen atoms: Cleavage of the C-Br or C-Cl bonds can occur, leading to the loss of •Br or •Cl radicals. Due to the lower bond energy of C-Br compared to C-Cl, the loss of a bromine radical is generally more favorable.

By analyzing the masses of the product ions, the fragmentation pathways can be reconstructed, confirming the arrangement of the methoxy group and the halogen substituents on the aromatic ring. nih.gov

Table 2: Plausible MS/MS Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss |

| 300 (M⁺, using most abundant isotopes ⁷⁹Br, ⁸¹Br, ³⁵Cl) | 285 | •CH₃ |

| 285 | 257 | CO |

| 300 | 221 | •Br |

| 300 | 265 | •Cl |

| 285 | 206 | •Br |

Note: m/z values are nominal and based on the most abundant isotopes for simplicity.

Vibrational Spectroscopy (FT-IR, Raman) for Advanced Functional Group and Aromatic Ring Analysis

Based on its structure, the molecule is expected to have low symmetry, likely belonging to the Cs point group, similar to other tri-substituted benzene derivatives. niscpr.res.in This lack of high symmetry means that a large number of its fundamental vibrational modes will be active in both IR and Raman spectra.

Key expected vibrational modes include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Asymmetric and symmetric stretching of the methoxy (O-CH₃) group, found in the 2950-2850 cm⁻¹ range.

Aromatic C=C Stretching: Vibrations of the benzene ring skeleton, usually appearing as a series of bands between 1600 cm⁻¹ and 1400 cm⁻¹. The substitution pattern influences the exact position and intensity of these bands.

C-O Stretching: The ether linkage (Ar-O-CH₃) gives rise to strong absorptions. The asymmetric Ar-O-C stretch is typically strong in the IR spectrum and located around 1250 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹.

Carbon-Halogen Stretching: The C-Cl stretching vibration is expected in the 850-550 cm⁻¹ region, while the C-Br stretches occur at lower frequencies, typically between 680-515 cm⁻¹.

Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations are characteristic of the substitution pattern and appear in the 900-675 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |

| Aliphatic C-H Stretch (Methoxy) | 2950 - 2850 | Medium | Medium |

| Aromatic C=C Stretch | 1600 - 1400 | Medium-Strong | Strong |

| Asymmetric Ar-O-C Stretch | 1275 - 1200 | Strong | Medium |

| Symmetric Ar-O-C Stretch | 1050 - 1020 | Medium | Weak |

| C-Cl Stretch | 850 - 550 | Strong | Medium |

| C-Br Stretch | 680 - 515 | Strong | Strong |

| Out-of-Plane C-H Bending | 900 - 675 | Strong | Weak |

Correlation of Vibrational Frequencies with Electronic Structure and Substituent Effects

The vibrational frequencies of a substituted benzene derivative are highly sensitive to the electronic effects of its substituents. researchgate.net In this compound, the interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing halogen atoms (-Br, -Cl) significantly influences the electronic distribution within the aromatic ring and, consequently, its vibrational spectrum.

The methoxy group is a strong resonance electron-donating group (+R effect) and a moderate inductive electron-withdrawing group (-I effect), with the resonance effect dominating. This increases the electron density in the ring, particularly at the ortho and para positions. The halogen atoms are inductively electron-withdrawing (-I effect) and weakly resonance-donating (+R effect), resulting in a net electron-withdrawing character.

These electronic effects modulate the force constants of the bonds within the molecule:

Aromatic Ring Vibrations: The increased electron density from the methoxy group can slightly weaken the C=C bonds of the aromatic ring, potentially leading to a shift of the ring stretching vibrations to lower frequencies (a redshift) compared to unsubstituted benzene. mdpi.com Conversely, the electron-withdrawing nature of the halogens may counteract this effect to some extent.

C-O Stretching Frequencies: The resonance interaction between the methoxy group's oxygen lone pairs and the aromatic π-system imparts some double-bond character to the Ar-O bond. This strengthening effect typically increases the frequency of the Ar-O-C stretching vibration.

By carefully analyzing the shifts in these characteristic frequencies relative to simpler, related compounds, researchers can gain valuable insight into the intramolecular electronic interactions governing the structure and reactivity of this compound. nih.gov

Computational and Theoretical Studies on 1,3 Dibromo 5 Chloro 2 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic structure and, by extension, the chemical reactivity of a molecule. These calculations solve the Schrödinger equation, or a simplified form of it, for a given molecular system.

Density Functional Theory (DFT) is a computational method that has become a mainstay in quantum chemistry for its balance of accuracy and computational cost. DFT calculations can be used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry, as well as its electronic energy.

For a molecule like 1,3-Dibromo-5-chloro-2-methoxybenzene, DFT calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. For instance, in a study on the closely related molecule 1,3-dibromo-5-chlorobenzene, DFT calculations were employed to investigate its molecular structure and vibrational frequencies semanticscholar.org. The optimized geometrical parameters such as bond lengths and angles would be expected to be influenced by the steric and electronic effects of the bromine, chlorine, and methoxy (B1213986) substituents on the benzene (B151609) ring. The methoxy group, in particular, would introduce additional conformational possibilities due to the rotation around the C-O bond.

Table 1: Predicted Geometrical Parameters for a Halogenated Benzene Analog (Illustrative) (Note: This table is illustrative and based on typical results for similar halogenated benzene derivatives. Specific values for this compound would require a dedicated DFT study.)

| Parameter | Predicted Value |

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-Br bond length | ~1.88 - 1.92 Å |

| C-Cl bond length | ~1.73 - 1.77 Å |

| C-O bond length | ~1.35 - 1.39 Å |

| O-CH3 bond length | ~1.42 - 1.46 Å |

| C-H bond length | ~1.08 - 1.10 Å |

| C-C-C bond angle | ~118 - 122 ° |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.

For this compound, the electron-donating methoxy group and the electron-withdrawing halogen atoms would have a significant influence on the energies and distributions of the HOMO and LUMO. The HOMO would likely have significant contributions from the methoxy group and the benzene ring, while the LUMO would be expected to have contributions from the C-Br and C-Cl antibonding orbitals. A study on 5-chloro-2-nitroanisole, another substituted anisole (B1667542), utilized DFT to analyze the HOMO-LUMO energy gap to understand its electronic properties and reactivity researchgate.net.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are illustrative and based on general expectations for similar compounds.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 to 7.0 |

The Electrostatic Potential Surface (ESP) is a map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack. Regions of positive potential (typically colored blue) indicate areas that are electron-deficient and are susceptible to nucleophilic attack.

In this compound, the oxygen atom of the methoxy group and the regions of high electron density on the benzene ring would be expected to show a negative electrostatic potential. The hydrogen atoms and, interestingly, the halogen atoms can exhibit regions of positive potential known as sigma-holes. An ESP map of the similar molecule 1,3-dibromo-5-ethoxybenzene (B595895) has shown the presence of a positive sigma-hole on the bromine atoms, which can lead to halogen bonding researchgate.net. This suggests that this compound could also participate in halogen bonding interactions.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of molecules over time, taking into account the effects of temperature and solvent. MD simulations would be particularly useful for studying the conformational flexibility of the methoxy group in this compound and how its preferred orientation is influenced by different solvent environments. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), one could observe how solvent interactions affect the molecule's shape and dynamics. To date, specific MD simulation studies on this compound are not readily found in the literature.

Prediction of Spectroscopic Parameters from First Principles

Computational methods can also predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, often based on DFT, can predict the ¹H and ¹³C NMR chemical shifts and coupling constants for a given molecule. These predictions are made by calculating the magnetic shielding tensors for each nucleus in the molecule.

For this compound, such calculations would predict the chemical shifts for the aromatic protons and carbons, as well as the protons of the methoxy group. The accuracy of these predictions can be quite high, often within 0.2-0.3 ppm for ¹H and 2-3 ppm for ¹³C of the experimental values. While specific predicted NMR data for this compound is not published, various software packages are available that can perform these calculations princeton.edu. For example, a computational study on 5-chloro-2-mercaptobenzimidazole (B1227107) reported theoretical ¹H and ¹³C NMR chemical shifts tandfonline.com.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (Note: This table is for illustrative purposes only. Actual chemical shifts would need to be determined by specific calculations or experiments.)

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 |

| OCH₃ | 3.8 - 4.2 |

| C-Br | 110 - 120 |

| C-Cl | 125 - 135 |

| C-OCH₃ | 150 - 160 |

| C-H | 115 - 125 |

Vibrational Frequency Calculations and Spectral Assignment

The vibrational modes of this compound can be categorized based on the functional groups present: the benzene ring, the methoxy group, and the carbon-halogen bonds.

Benzene Ring Vibrations: The vibrations of the phenyl ring are expected to occur in their characteristic regions. The C-H stretching vibrations of the aromatic ring typically appear in the range of 3100-3000 cm⁻¹. niscpr.res.in The C-C stretching vibrations within the benzene ring are expected to be observed in the 1600-1400 cm⁻¹ region. niscpr.res.in Ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are also characteristic and can be found at lower wavenumbers. niscpr.res.in For a closely related compound, 1,3-dibromo-5-chlorobenzene, DFT calculations have been performed to assign these vibrational modes. nih.gov

Methoxy Group Vibrations: The methoxy (-OCH₃) group introduces several characteristic vibrations. The C-H stretching vibrations of the methyl group are anticipated in the 2950-2850 cm⁻¹ range. The C-O stretching vibration of the methoxy group is typically observed between 1275 and 1200 cm⁻¹. youtube.com

Carbon-Halogen Vibrations: The C-Br and C-Cl stretching vibrations are expected at lower frequencies due to the heavier masses of the halogen atoms. The C-Cl stretching vibration is generally found in the 800-600 cm⁻¹ region, while the C-Br stretching vibration appears at even lower wavenumbers, typically in the 600-500 cm⁻¹ range. researchgate.net

A theoretical vibrational frequency calculation for this compound would yield a set of harmonic frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of finite basis sets. Therefore, it is common practice to scale the calculated frequencies using a suitable scaling factor to improve the agreement with experimental data. pressbooks.pub

The following table provides a hypothetical assignment of the major vibrational modes for this compound based on the analysis of related compounds. The calculated frequencies are hypothetical and would require a specific DFT calculation to be determined accurately.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Hypothetical Calculated Wavenumber (cm⁻¹) | Hypothetical Scaled Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3080 | 3050 |

| Methyl C-H Stretch | 2950-2850 | 2940 | 2910 |

| Aromatic C-C Stretch | 1600-1400 | 1580, 1450 | 1560, 1430 |

| C-O Stretch (Methoxy) | 1275-1200 | 1250 | 1235 |

| C-Cl Stretch | 800-600 | 750 | 735 |

| C-Br Stretch | 600-500 | 580, 530 | 565, 515 |

Reaction Mechanism Elucidation via Transition State Theory and Intrinsic Reaction Coordinate (IRC) Pathways

The study of reaction mechanisms involving this compound, particularly electrophilic aromatic substitution, can be significantly enhanced through computational approaches based on Transition State Theory and the analysis of Intrinsic Reaction Coordinate (IRC) pathways. These methods provide a detailed picture of the energy landscape of a reaction, allowing for the identification of transition states and the confirmation that these states connect the reactants and products.

Transition State Theory: In the context of an electrophilic attack on the this compound ring, Transition State Theory allows for the calculation of the activation energy of the reaction. The reaction proceeds through the formation of a high-energy intermediate known as a transition state. Computational methods, such as DFT, can be used to locate the geometry of this transition state and determine its energy. The energy difference between the reactants and the transition state represents the activation barrier, which is a critical factor in determining the reaction rate.

For this compound, an electrophile can attack the unsubstituted carbon atom of the benzene ring. The directing effects of the existing substituents (two bromo groups, one chloro group, and one methoxy group) will influence the stability of the transition state and, consequently, the regioselectivity of the reaction. The methoxy group is a strong activating group and an ortho-, para-director due to its electron-donating resonance effect. The bromine and chlorine atoms are deactivating groups but are also ortho-, para-directors. The interplay of these electronic effects will determine the most favorable position for electrophilic attack.

Intrinsic Reaction Coordinate (IRC) Pathways: Once a transition state has been located, an IRC calculation can be performed to map out the reaction pathway. The IRC is the minimum energy path connecting the reactants to the products through the transition state. By following the IRC from the transition state in both forward and reverse directions, one can confirm that the identified transition state indeed connects the desired reactants and products.

An IRC analysis for an electrophilic substitution on this compound would visualize the geometric changes that occur as the reaction progresses. This includes the approach of the electrophile, the formation of the new bond to the benzene ring, the breaking of the aromaticity, and the subsequent departure of a proton to restore aromaticity. This provides a dynamic picture of the reaction mechanism that is not apparent from static calculations of reactants, products, and transition states alone.

While specific computational studies on the reaction mechanisms of this compound are not documented in the searched literature, the theoretical framework of Transition State Theory and IRC analysis provides a robust methodology for such investigations. These computational tools are essential for understanding the reactivity and regioselectivity of polysubstituted aromatic compounds. libretexts.orglibretexts.org

Applications of 1,3 Dibromo 5 Chloro 2 Methoxybenzene in Advanced Materials Science and Synthetic Chemistry

Role as a Precursor in Polymer Chemistry for Specialized Material Scaffolds

There is a notable absence of specific research or patents detailing the use of 1,3-Dibromo-5-chloro-2-methoxybenzene in the synthesis of flame retardants or high-performance polymers.

Synthesis of Functionalized Monomers for Polymerization

Information regarding the synthesis of specific functionalized monomers derived from this compound for subsequent polymerization is not present in the surveyed scientific literature.

Incorporation into Aromatic Networks and Copolymers

No specific examples or studies on the incorporation of this compound into aromatic networks or copolymers could be identified.

Building Block for Functional Organic Molecules with Tunable Properties

While the structure of this compound suggests its potential as a building block for functional organic molecules, concrete examples of its application in organic electronics, liquid crystals, or fluorescent probes are not described in the available literature. The development of such materials often relies on the careful selection of core structures to achieve desired electronic and photophysical properties.

Development of Organic Electronic Materials

No specific research was found that utilizes this compound in the development of organic light-emitting diodes (OLEDs), photovoltaics (OPVs), or other organic electronic materials.

Synthesis of Liquid Crystalline Phases and Fluorescent Probes

Similarly, there is no available information on the synthesis of liquid crystalline phases or fluorescent probes using this compound as a key building block.

Intermediate in the Synthesis of Agrochemical Scaffolds

The role of this compound as an intermediate in the synthesis of agrochemical scaffolds is not documented in the accessible scientific and patent literature. While halogenated aromatic compounds are common in agrochemical synthesis, the specific synthetic methodologies involving this particular compound are not reported.

Precursor to Complex Polycyclic Aromatic Structures

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with significant interest in materials science due to their unique electronic and photophysical properties. The synthesis of complex and well-defined PAH architectures often relies on the strategic use of halogenated aromatic precursors that can undergo various cross-coupling reactions.

A molecule such as this compound, with its multiple halogen substituents, could theoretically serve as a building block in the construction of larger aromatic systems. The differential reactivity of the bromine and chlorine atoms could potentially allow for selective and sequential cross-coupling reactions. For instance, the carbon-bromine bonds are generally more reactive than carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling. This difference in reactivity could be exploited to introduce different aryl or vinyl groups at the 1- and 3-positions of the benzene (B151609) ring, followed by a subsequent coupling reaction at the 5-position.

Hypothetical Reaction Scheme:

A hypothetical synthetic route could involve a sequential Suzuki coupling. The first coupling could be performed under conditions that favor the reaction at the more reactive C-Br bonds, followed by a second coupling at the C-Cl bond under more forcing conditions. Intramolecular cyclization reactions, such as a Scholl reaction, of the resulting poly-aryl substituted benzene could then lead to the formation of a rigid polycyclic aromatic framework. The methoxy (B1213986) group could be retained to modulate the electronic properties of the final PAH or could be cleaved to a hydroxyl group for further functionalization.

Table 1: Potential Cross-Coupling Reactions for PAH Synthesis

| Cross-Coupling Reaction | Reagent | Potential Product Type |

| Suzuki Coupling | Arylboronic acids/esters | Poly-aryl substituted benzenes |

| Stille Coupling | Organostannanes | Aryl- or vinyl-substituted benzenes |

| Heck Coupling | Alkenes | Stilbene-like structures |

| Sonogashira Coupling | Terminal alkynes | Aryl-alkynyl derivatives |

This table represents theoretical applications based on the known reactivity of similar halogenated aromatic compounds.

Ligand and Catalyst Design Utilizing the this compound Moiety

The design of ligands is central to the development of efficient and selective transition-metal catalysts. Aryl scaffolds are commonly used as the backbone for various types of ligands, including phosphines, N-heterocyclic carbenes (NHCs), and other chelating ligands.

The this compound moiety could be envisioned as a precursor for the synthesis of novel phosphine (B1218219) ligands. The bromine atoms could be substituted with phosphine groups via reactions with secondary phosphines or their corresponding lithium or sodium salts. The resulting bis-phosphine ligand would possess a unique substitution pattern on the aromatic ring. The chlorine atom and the methoxy group would remain as substituents that could influence the steric and electronic properties of the ligand and, consequently, the catalytic activity of its metal complexes.

Hypothetical Ligand Synthesis and Complexation:

A potential synthetic route to a phosphine ligand could involve the reaction of this compound with a diarylphosphine, such as diphenylphosphine, in the presence of a strong base. The resulting bis(diphenylphosphino) derivative could then be coordinated to a transition metal precursor, such as a palladium(II) or rhodium(I) salt, to form a metal complex.

Table 2: Potential Ligand Types and Their Applications

| Ligand Type | Synthetic Precursor | Potential Catalytic Applications |

| Bis-phosphine | This compound + R₂PH | Cross-coupling reactions, hydrogenation, hydroformylation |

| Pincer Ligand | Further functionalization of the 1,3,5-substituted ring | C-H activation, dehydrogenation reactions |

This table outlines hypothetical ligand designs and applications based on the functional groups present in this compound.

The electronic nature of the ligand would be influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy group. This electronic asymmetry could be beneficial in certain catalytic transformations where tuning the electron density at the metal center is crucial. The steric environment around the metal center would be dictated by the substituents on the phosphorus atoms and the chloro and methoxy groups on the benzene backbone.

Synthesis and Characterization of Analogues and Derivatives of 1,3 Dibromo 5 Chloro 2 Methoxybenzene

Systematic Variation of Halogen Substituents and Positional Isomers

The development of analogues of 1,3-Dibromo-5-chloro-2-methoxybenzene frequently involves the systematic variation of its halogen substituents. This can be achieved by altering the identity of the halogens (e.g., replacing bromine with iodine or fluorine) or by rearranging their positions on the aromatic ring to create positional isomers. The synthesis of these analogues typically relies on multi-step procedures starting from specifically substituted precursors.

For instance, the synthesis of the parent compound, this compound, can be achieved by the methylation of 2,6-dibromo-4-chlorophenol (B1294658). chemicalbook.com By analogy, starting with different halogenated phenols would yield a variety of positional isomers and analogues with different halogen combinations.

Transition metal-catalyzed cross-coupling reactions offer a powerful method for selectively replacing one halogen with another, or with other functional groups, a concept further explored in later sections. The selectivity of these reactions is often dictated by the inherent reactivity differences between carbon-halogen bonds (C-I > C-Br > C-Cl) and by the choice of catalyst and ligands. nih.gov

Below is a table illustrating potential positional isomers that could be synthesized by altering the starting materials or through subsequent reactions.

| Compound Name | Halogen Positions | Synthesis Precursor (Example) |

| This compound | 1,3-Br; 5-Cl | 2,6-Dibromo-4-chlorophenol |

| 1,5-Dibromo-3-chloro-2-methoxybenzene | 1,5-Br; 3-Cl | 2,4-Dibromo-6-chlorophenol |

| 1,3-Dichloro-5-bromo-2-methoxybenzene | 1,3-Cl; 5-Br | 2,6-Dichloro-4-bromophenol |

| 1-Bromo-3,5-dichloro-2-methoxybenzene | 1-Br; 3,5-Cl | 2-Bromo-4,6-dichlorophenol |

Modification of the Alkoxy Group and its Impact on Reactivity Profiles

The methoxy (B1213986) group (-OCH₃) in this compound plays a crucial role in modulating the electronic properties and reactivity of the aromatic ring. It is a strong electron-donating group, activating the ring towards electrophilic aromatic substitution and directing incoming electrophiles primarily to the ortho and para positions. libretexts.orgquora.com Modifying this alkoxy group allows for a subtle yet significant tuning of the molecule's reactivity.

Synthesis of analogues with different alkoxy groups can be readily achieved by using alternative alkylating agents in the Williamson ether synthesis. For example, reacting the precursor phenol (B47542) with iodoethane (B44018) or diethyl sulfate (B86663) instead of iodomethane (B122720) would yield the corresponding ethoxy derivative. google.com

The nature of the alkoxy group impacts the reactivity in several ways:

Steric Hindrance: Larger alkoxy groups (e.g., isopropoxy, butoxy) can sterically hinder reactions at the adjacent ortho positions (C3 and especially C6), potentially altering the regioselectivity of substitution reactions.

Electronic Effects: While all alkoxy groups are electron-donating, subtle differences in their inductive effects can lead to minor variations in the activation of the aromatic ring. quora.com

Solubility: The length and branching of the alkyl chain in the alkoxy group can significantly alter the solubility of the compound in various organic solvents, which is a critical parameter for its application in synthesis.

The table below summarizes the effect of various alkoxy groups on the reactivity of the benzene (B151609) ring.

| Alkoxy Group | Name | Expected Steric Hindrance at Ortho Positions | Relative Activating Effect |

| -OCH₃ | Methoxy | Low | Strong |

| -OCH₂CH₃ | Ethoxy | Moderate | Strong |

| -OCH(CH₃)₂ | Isopropoxy | High | Strong |